5-Fluorobenzofuran-6-carbaldehyde
Description
Properties
CAS No. |
199391-71-4 |
|---|---|
Molecular Formula |
C9H5FO2 |
Molecular Weight |
164.13 g/mol |
IUPAC Name |
5-fluoro-1-benzofuran-6-carbaldehyde |
InChI |
InChI=1S/C9H5FO2/c10-8-3-6-1-2-12-9(6)4-7(8)5-11/h1-5H |
InChI Key |
KTWXKGPSXGWMQV-UHFFFAOYSA-N |
SMILES |
C1=COC2=CC(=C(C=C21)F)C=O |
Canonical SMILES |
C1=COC2=CC(=C(C=C21)F)C=O |
Synonyms |
6-Benzofurancarboxaldehyde, 5-fluoro- |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) 5-Fluorobenzofuran-6-carboxylic Acid (CAS 1312556-72-1)
- Molecular Formula : C₉H₅FO₃
- Key Differences : Replaces the aldehyde group with a carboxylic acid (–COOH).
- Implications : The carboxylic acid group increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media compared to the aldehyde derivative. This makes it more suitable for applications requiring ionic interactions, such as coordination chemistry or drug design .
(b) 5-Chloro-6-fluoro-1H-benzimidazole-2-carbaldehyde (CAS 885520-78-5)
- Molecular Formula : C₈H₄ClFN₂O
- Key Differences : The benzofuran ring is replaced with a benzimidazole system, incorporating two nitrogen atoms.
- However, the chloro substituent introduces additional steric and electronic effects, which may alter reactivity compared to purely fluorinated analogs .
Fluorinated Benzaldehyde Derivatives
(a) 2-Chloro-5-fluorobenzaldehyde
- Molecular Formula : C₇H₄ClFO
- Key Differences : Lacks the benzofuran ring system, featuring a simpler benzene core with chloro and fluoro substituents.
- However, the chloro group may introduce competing electronic effects compared to methoxy or alkyl substituents .
(b) 5-Fluoro-2-methoxybenzaldehyde (CAS 19415-51-1)
- Molecular Formula : C₈H₇FO₂
- Key Differences : Substitutes the benzofuran oxygen with a methoxy (–OCH₃) group.
- Implications : The methoxy group is electron-donating, counteracting the electron-withdrawing fluorine. This could stabilize resonance structures differently, affecting regioselectivity in subsequent reactions .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Features |
|---|---|---|---|---|
| 5-Fluorobenzofuran-6-carbaldehyde | C₉H₅FO₂ | 168.13 | Aldehyde, Fluorine | Benzofuran core, high reactivity |
| 5-Fluorobenzofuran-6-carboxylic Acid | C₉H₅FO₃ | 184.13 | Carboxylic Acid, Fluorine | Increased polarity, H-bond donor |
| 5-Chloro-6-fluoro-1H-benzimidazole-2-carbaldehyde | C₈H₄ClFN₂O | 198.58 | Aldehyde, Chlorine, Fluorine | Benzimidazole core, metal-coordination |
| 2-Chloro-5-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | Aldehyde, Chlorine, Fluorine | Simple aromatic, low steric hindrance |
| 5-Fluoro-2-methoxybenzaldehyde | C₈H₇FO₂ | 166.14 | Aldehyde, Methoxy, Fluorine | Electron-donating methoxy group |
Q & A
Basic: What are the optimal synthetic routes for 5-Fluorobenzofuran-6-carbaldehyde, and how can purity be maximized?
Methodological Answer:
Synthesis typically involves halogenation or formylation of benzofuran precursors. Key steps include:
- Fluorination: Use electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to minimize side reactions.
- Aldehyde Introduction: Employ Vilsmeier-Haack formylation (POCl₃/DMF) at low temperatures (0–5°C) to target the 6-position .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor via TLC (Rf ~0.3 in 7:3 hexane:EtOAc).
Critical Parameters:
| Factor | Optimal Range |
|---|---|
| Reaction Temperature | 0–5°C (formylation step) |
| Catalyst | POCl₃ (1.2 equiv) |
| Solvent | Dry DMF or dichloromethane |
Basic: Which analytical techniques are prioritized for structural elucidation and purity assessment?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons (δ 7.2–8.1 ppm) and aldehyde proton (δ ~9.8–10.2 ppm).
- ¹⁹F NMR: Confirm fluorine substitution (δ -110 to -120 ppm vs. CFCl₃) .
- Mass Spectrometry (HRMS): Look for [M+H]⁺ at m/z 179.04 (C₉H₅FO₂⁺).
- HPLC-PDA: Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>98%) .
Advanced: How can contradictory reactivity data in fluorinated benzofuran derivatives be systematically resolved?
Methodological Answer:
Contradictions often arise from electronic effects of fluorine or solvent interactions. Address via:
Control Experiments: Replicate reactions under inert atmospheres (Ar/N₂) to exclude moisture/O₂ interference.
Computational Validation: DFT calculations (e.g., Gaussian 16) to model electron-withdrawing effects on aldehyde reactivity .
Cross-Validation: Compare results with structurally analogous compounds (e.g., 5-Fluoro-2-hydroxybenzaldehyde ).
Example Workflow: 
Advanced: What strategies mitigate degradation during long-term storage of this compound?
Methodological Answer:
- Storage Conditions:
- Stability Monitoring:
- Monthly HPLC checks for aldehyde oxidation (e.g., carboxylic acid byproduct at m/z 195.03).
Basic: How does the fluorine substituent influence the compound’s solubility and bioavailability in pharmacological studies?
Methodological Answer:
-
Solubility: Fluorine increases hydrophobicity. Measure via shake-flask method:
Solvent Solubility (mg/mL) Water <0.1 DMSO >50 -
Bioavailability: Fluorine enhances metabolic stability but reduces membrane permeability. Use Caco-2 cell assays for absorption prediction .
Advanced: What mechanistic insights explain the electrophilic reactivity of this compound?
Methodological Answer:
- Electronic Effects: Fluorine’s -I effect polarizes the aldehyde, increasing electrophilicity. Confirmed via Hammett σₚ constants (σₚ ~0.15 for meta-F) .
- Kinetic Studies: Pseudo-first-order kinetics (UV-Vis monitoring) show rate acceleration in nucleophilic additions (e.g., hydrazine derivatives).
- Computational Support: NBO analysis (Gaussian 16) reveals charge distribution at C6 (Mulliken charge: +0.32 e) .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Gloves (nitrile), lab coat, and goggles.
- Ventilation: Use fume hoods during synthesis (POCl₃ releases HCl gas).
- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
